BMS-795311 -

BMS-795311

Catalog Number: EVT-1492010
CAS Number:
Molecular Formula: C34H23F10NO3
Molecular Weight: 683.54603
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-795311 is a potent CETP inhibitor that maximally inhibited cholesteryl ester (CE) transfer activity at an oral dose of 1 mg/kg in human ETP/apoB-100 dual transgenic mice and increased HDL cholesterol content and size comparable to torcetrapib in moderately-fat fed hamsters. Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that is responsible for transporting neutral lipids such as cholesteryl esters (CEs) and triglycerides (TGs) among various classes of lipoproteins including HDL, LDL, and very low density lipoprotein (VLDL).2 Physiologically, CETP facilitates the transfer of CE from HDL to LDL and VLDL in exchange for TG, leading to decreased HDL-C levels and increased LDL-C levels.
Overview

BMS-795311 is a potent and orally bioavailable inhibitor of cholesteryl ester transfer protein, commonly abbreviated as CETP. This compound has garnered attention in the field of lipid metabolism due to its ability to modulate lipid profiles by inhibiting CETP activity, which plays a crucial role in the transfer of cholesteryl esters and triglycerides among lipoproteins.

Source and Classification

BMS-795311 was developed by Bristol-Myers Squibb and is classified as a small molecule drug. It is primarily researched for its potential in treating dyslipidemia, particularly in conditions where high-density lipoprotein cholesterol levels are low and low-density lipoprotein cholesterol levels are high. The compound's chemical name is N-[(1R)-1-(3-cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide, and it has a molecular formula of C33H23F10NO3 with a molecular weight of 671.52 g/mol.

Synthesis Analysis

Methods

The synthesis of BMS-795311 involves multiple steps that typically include the formation of various intermediates through organic reactions such as nucleophilic substitutions and coupling reactions. Specific methods may include:

  • Cyclopropanation: Utilizing cyclopropyl groups in the molecular structure.
  • Fluorination: Introducing fluorine atoms to enhance potency and selectivity.
  • Amidation: Forming amide bonds that are critical for the biological activity of the compound.

Technical Details

The synthesis process is optimized for high yield and purity, often employing techniques such as high-performance liquid chromatography to ensure that the final product meets the required specifications for research and potential therapeutic uses.

Molecular Structure Analysis

Structure

BMS-795311 features a complex molecular structure characterized by multiple aromatic rings, fluorinated groups, and a cyclopropyl moiety. The presence of these groups contributes to its potency as a CETP inhibitor.

Data

The compound's InChIKey is UBJMOTPQBCKENW-WJOKGBTCSA-N, which facilitates its identification in chemical databases. The structural representation can be derived from its chemical formula and is essential for understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions

BMS-795311 undergoes specific chemical reactions that are crucial for its activity as a CETP inhibitor. These may include:

  • Binding Interactions: The compound binds to the active site of CETP, preventing the transfer of cholesteryl esters between lipoproteins.
  • Metabolic Stability: Evaluations of how BMS-795311 is metabolized in vitro and in vivo provide insights into its pharmacokinetics.

Technical Details

In vitro assays demonstrate that BMS-795311 exhibits an IC50 value of 4 nM in enzyme-based scintillation proximity assays, indicating its strong inhibitory effect on CETP activity.

Mechanism of Action

Process

The mechanism by which BMS-795311 exerts its effects involves competitive inhibition of CETP. By binding to the protein, it disrupts the normal transfer process of cholesteryl esters from high-density lipoprotein to low-density lipoprotein and very low-density lipoprotein. This action leads to an increase in high-density lipoprotein cholesterol levels while decreasing low-density lipoprotein cholesterol levels.

Data

In studies involving dual transgenic mice models, oral administration of BMS-795311 has shown significant increases in high-density lipoprotein cholesterol content without adversely affecting blood pressure or heart rate.

Physical and Chemical Properties Analysis

Physical Properties

BMS-795311 appears as a solid powder with a purity level exceeding 98%. It is stable under dry conditions and should be stored at -20 °C for optimal shelf life.

Chemical Properties

The compound is characterized by:

  • Molecular Weight: 671.52 g/mol
  • Chemical Stability: Maintains integrity under specified storage conditions.
  • Solubility: Requires further studies to determine solubility profiles in various solvents.
Applications

BMS-795311 is primarily investigated for its potential therapeutic applications in managing dyslipidemia and cardiovascular diseases associated with abnormal lipid profiles. Its ability to selectively inhibit CETP makes it a candidate for improving high-density lipoprotein cholesterol levels, thus potentially reducing cardiovascular risk factors associated with low high-density lipoprotein cholesterol levels.

Introduction to CETP Inhibition and BMS-795311

Cholesteryl Ester Transfer Protein (CETP) in Lipid Metabolism

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the bidirectional transfer of neutral lipids—specifically cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B (apoB)-containing lipoproteins (very-low-density lipoprotein, VLDL; low-density lipoprotein, LDL), and triglycerides (TG) in the reverse direction [3] [7]. This transfer process significantly influences cholesterol homeostasis:

  • HDL Metabolism: CETP-mediated CE depletion reduces HDL particle size, generating lipid-poor pre-β HDL particles that are critical for accepting cellular cholesterol via ATP-binding cassette transporter A1 (ABCA1) [7] [10].
  • Atherogenic Lipoproteins: CE transferred to VLDL/LDL contributes to their atherogenicity, while TG enrichment in HDL accelerates its catabolism by hepatic lipase [3] [8].
  • Reverse Cholesterol Transport (RCT): By modulating HDL remodeling, CETP indirectly affects RCT—the process by which excess cholesterol is transported from peripheral tissues (including arterial macrophages) to the liver for excretion [10].

Genetic studies in humans with CETP deficiency (prevalent in Japanese populations) demonstrate markedly elevated HDL-C levels (>80 mg/dL), providing foundational evidence for CETP inhibition as a therapeutic strategy [10].

Table 1: Key Lipid Transfer Activities Mediated by CETP

Transferred LipidDonor LipoproteinAcceptor LipoproteinMetabolic Consequence
Cholesteryl EstersHDLVLDL/LDLReduces HDL-C; Increases LDL-C atherogenicity
TriglyceridesVLDL/LDLHDLTG-enriched HDL undergoes hepatic lipase-mediated catabolism
PhospholipidsHDLVLDL/LDLModulates lipoprotein surface composition

Rationale for CETP Inhibition in Cardiovascular Disease Management

CETP inhibition offers a dual-pathway approach to modulating lipid profiles:

  • HDL-C Elevation: CETP inhibitors block CE transfer from HDL, increasing HDL-C levels by 30–130% depending on compound potency [8] [10]. HDL particles are implicated in endothelial protection, antioxidant effects, and anti-inflammatory responses beyond RCT [3] [5].
  • LDL-C Reduction: Inhibition reduces LDL-C by 1–40% through decreased CETP-mediated LDL formation and enhanced LDL receptor-mediated clearance [8] [10].

Genetic Mendelian randomization studies support CETP as a valid drug target:

  • Variants in the CETP gene locus associated with lower CETP activity correlate with reduced coronary heart disease (CHD) risk (OR 0.95, 95% CI: 0.91–0.99) [8].
  • This effect is attributed primarily to LDL-C lowering rather than HDL-C elevation, aligning with trial data where CETP inhibitors with strong LDL-lowering capacity (anacetrapib, evacetrapib) demonstrated cardiovascular benefit [5] [8].

Clinical trial failures of early inhibitors (torcetrapib, dalcetrapib) were largely compound-specific:

  • Torcetrapib increased aldosterone synthesis and blood pressure due to off-target effects [6] [8].
  • Dalcetrapib’s minimal LDL-lowering effect (<5%) limited efficacy [8].

Table 2: Comparison of CETP Inhibitors' Effects on Lipid Parameters in Clinical Trials

CompoundΔHDL-C (%)ΔLDL-C (%)Cardiovascular OutcomePrimary Limitation
Torcetrapib+52%-20%Increased risk (OR 1.22)Off-target hypertension
Dalcetrapib+29%-1%NeutralMinimal LDL-C lowering
Anacetrapib+130%-38%Reduced risk (OR 0.93)Tissue accumulation
BMS-795311PreclinicalPreclinicalNot evaluatedPreclinical candidate

BMS-795311: Discovery and Early Development Milestones

BMS-795311 emerged from systematic optimization of triphenylethanamine (TPE) derivatives as potent CETP inhibitors. Key milestones include:

  • Lead Optimization: Researchers at Bristol-Myers Squibb modified TPE scaffolds to enhance CETP binding affinity and metabolic stability. Compound 10g (later designated BMS-795311) exhibited an IC₅₀ of 4 nM in a scintillation proximity assay (SPA) and 0.22 μM in human whole plasma, indicating exceptional potency [2] [6].
  • Pharmacological Profile:
  • Selectivity: Unlike torcetrapib, BMS-795311 (10 μM) did not induce aldosterone synthase (CYP11B2) mRNA in H295R cells, predicting no blood pressure liability [6].
  • Efficacy: At 1 mg/kg orally, it maximally inhibited CE transfer activity in human CETP/apoB-100 transgenic mice. At 10 mg/kg for 3 days, it increased HDL-C by 45% in hamsters [6].
  • Pharmacokinetics: It demonstrated 37% oral bioavailability in mice/rats, low plasma clearance (0.9–2.0 mL/min/kg), and a half-life of 6–18 hours across species [2] [4].
  • Strategic Partnership: In December 2011, Bristol-Myers Squibb entered an agreement with Simcere Pharmaceutical Group under its "Oyster Strategy" to co-develop BMS-795311. Simcere received exclusive rights to develop and commercialize the compound in China, while BMS retained global rights [1] [9].
  • Development Status: The compound advanced into preclinical safety studies but did not progress to clinical trials, likely due to the competitive landscape (e.g., advancement of anacetrapib and evacetrapib) [1] [6].

Table 3: Preclinical Pharmacokinetic Profile of BMS-795311

SpeciesOral Bioavailability (%)Half-life (h)Cₘₐₓ (ng/mL)Clearance (mL/min/kg)
Mouse3765.32.0
Rat377170.9
Monkey20>181.70.9
Dog5100.431.4

Properties

Product Name

BMS-795311

Molecular Formula

C34H23F10NO3

Molecular Weight

683.54603

Synonyms

BMS-795311; BMS 795311; BMS795311.;(R)-N-(1-(3-cyclopropoxy-4-fluorophenyl)-1-(3-fluoro-5-(2,2,3,3-tetrafluoropropanoyl)phenyl)-2-phenylethyl)-4-fluoro-3-(trifluoromethyl)benzamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.